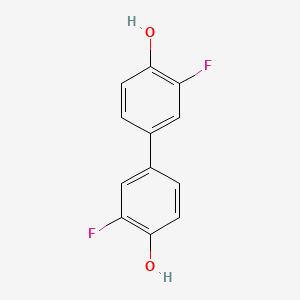

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGQXNQNMPUWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334504 | |

| Record name | 3,3'-difluoro-4,4'-dihydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-86-1 | |

| Record name | 3,3'-difluoro-4,4'-dihydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection and Functionalization of Fluorophenol Precursors

A common approach begins with 3-fluorophenol as the starting material. Hydroxyl protection is crucial to avoid unwanted side reactions during halogenation and coupling steps. Protective groups such as isopropyl ethers have been optimized for ease of removal and compatibility with fluorine substituents.

- 3-fluorophenol is reacted with potassium carbonate and 2-bromopropane in an organic solvent (e.g., acetonitrile, acetone, THF, or DMF) at 20–40 °C to form 1-fluoro-3-isopropoxybenzene, protecting the hydroxyl group as an isopropyl ether.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 3-fluorophenol, K2CO3, 2-bromopropane, solvent, heat (20–40 °C) | 1-fluoro-3-isopropoxybenzene | Hydroxyl protection via etherification |

Selective Bromination

The protected fluorophenol derivative undergoes bromination to introduce a bromine substituent ortho to the fluorine, facilitating further functionalization.

- Bromination is carried out with bromination reagents (e.g., N-bromosuccinimide or elemental bromine) in solvents like dichloromethane or dichloroethane.

- The product is 1-bromo-2-fluoro-4-isopropoxybenzene.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 2 | Bromination reagent, solvent | 1-bromo-2-fluoro-4-isopropoxybenzene | Regioselective bromination |

Grignard Reaction and Formylation

The brominated intermediate is converted into a Grignard reagent by reaction with isopropyl magnesium chloride in THF at low temperatures (-10 to 0 °C). This organomagnesium intermediate then reacts with dimethylformamide (DMF) to introduce an aldehyde group.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 3 | Isopropyl magnesium chloride/THF, DMF, -10 to 0 °C | 2-fluoro-4-isopropoxybenzaldehyde | Formylation via Grignard reagent |

Deprotection to Yield Hydroxybenzaldehyde

The isopropyl protective group is removed by treatment with boron trichloride (BCl3), yielding 2-fluoro-4-hydroxybenzaldehyde.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 4 | Boron trichloride, mild conditions | 2-fluoro-4-hydroxybenzaldehyde | Hydroxyl deprotection |

Formation of Biphenol Structure

While the above steps prepare fluorinated hydroxybenzaldehyde intermediates, coupling reactions such as Suzuki or Ullmann-type biaryl couplings are typically employed to link two fluorophenol units to form the biphenyl structure of this compound.

- The coupling usually involves palladium-catalyzed cross-coupling of aryl halides with boronic acids or arylmagnesium reagents.

- Conditions are optimized to maintain the integrity of fluorine and hydroxyl groups.

Analysis of Yields and Reaction Conditions

| Step | Yield (%) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|

| Hydroxyl protection | 85–95 | 20–40 | 5–12 hours | Mild conditions, high purity achieved |

| Bromination | 90–98 | Room temperature | 2–4 hours | Regioselective, high yield |

| Grignard formylation | 85–92 | -10 to 0, then RT | 1–2 hours | Requires inert atmosphere |

| Deprotection | 80–90 | 0–25 | 1–3 hours | Mild acidic conditions, preserves fluorine |

| Biaryl coupling | 70–85 | 50–100 | 6–24 hours | Pd-catalyzed, careful fluorine retention |

Research Findings and Optimization Notes

- The choice of protective group is critical. Isopropyl ethers provide a balance of stability during bromination and ease of removal under mild conditions, as opposed to more expensive or sensitive groups like tert-butyldimethylsilyl (TBDMS).

- Avoidance of ultralow temperature reactions enhances scalability and reduces equipment costs.

- The Grignard reaction with isopropyl magnesium chloride is preferred over more reactive but less selective organolithium reagents.

- Side reactions such as formation of explosive diazo intermediates are minimized by careful control of reaction conditions and choice of intermediates.

- Use of palladium-catalyzed cross-coupling allows for selective biaryl bond formation without defluorination or hydroxyl group loss.

Summary Table of Preparation Method

| Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Hydroxyl Protection | 3-fluorophenol | K2CO3, 2-bromopropane, acetonitrile, 20–40 °C | 1-fluoro-3-isopropoxybenzene | 85–95 | Protects phenol group |

| 2. Bromination | 1-fluoro-3-isopropoxybenzene | Bromination reagent, DCM or DCE, RT | 1-bromo-2-fluoro-4-isopropoxybenzene | 90–98 | Selective ortho bromination |

| 3. Grignard Formylation | Brominated intermediate | iPrMgCl/THF, DMF, -10 to 0 °C | 2-fluoro-4-isopropoxybenzaldehyde | 85–92 | Introduces aldehyde group |

| 4. Deprotection | Protected aldehyde | BCl3, mild conditions | 2-fluoro-4-hydroxybenzaldehyde | 80–90 | Removes isopropyl protecting group |

| 5. Biaryl Coupling | Fluorohydroxybenzaldehyde units | Pd catalyst, base, solvent, 50–100 °C | This compound | 70–85 | Forms biphenol structure |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroxy derivative.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroxy compounds.

Scientific Research Applications

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.

(2-Fluoro-4-hydroxyphenyl)boronic acid: Contains a boronic acid group instead of a second fluorine atom.

Uniqueness

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is unique due to the presence of two fluorine atoms and a hydroxyl group on a biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step cross-coupling reactions. A common approach is Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to link fluorinated aryl boronic acids with halogenated phenolic precursors. Key steps include:

- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during coupling .

- Coupling conditions : Employ a 1:1.2 molar ratio of boronic acid to aryl halide, with K₂CO₃ as a base in a DMF/H₂O solvent system at 80–90°C for 12–24 hours .

- Deprotection : Remove protecting groups with tetrabutylammonium fluoride (TBAF) in THF . Yields >70% are achievable with rigorous exclusion of oxygen and moisture .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- HPLC-MS : C18 reverse-phase column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and confirm molecular weight (MW: 222.19 g/mol) .

- NMR spectroscopy : ¹⁹F NMR to verify fluorine substitution patterns (δ -110 to -125 ppm for aromatic F), and ¹H NMR to confirm hydroxyl proton integration .

- X-ray crystallography : For definitive stereochemical confirmation, though crystallization may require slow evaporation in ethyl acetate/hexane .

Q. What solvent systems are optimal for solubility and stability studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability testing in DMSO at 4°C shows no degradation over 30 days. Avoid basic aqueous solutions (pH >9) to prevent deprotonation and oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-couplings?

The electron-withdrawing fluorine substituents activate the aryl halide toward oxidative addition to Pd(0). DFT studies suggest the para-fluorine lowers the LUMO energy of the aryl ring, accelerating transmetallation with boronic acids . Competing pathways (e.g., homocoupling) are minimized by using degassed solvents and Pd catalysts with bulky ligands (e.g., SPhos) .

Q. How does the fluorination pattern influence bioactivity in drug discovery contexts?

Structural analogs like Prinaberel (a benzoxazol-5-ol derivative) demonstrate that meta- and para-fluorine substitutions enhance binding to estrogen-related receptors (ERRγ) by forming halogen bonds with His524 residues. The dihydroxyphenyl moiety contributes to π-π stacking in hydrophobic pockets . Computational docking (AutoDock Vina) and MD simulations are recommended to map interactions .

Q. What advanced techniques resolve discrepancies in reported spectroscopic data for fluorinated phenols?

Conflicting ¹H NMR signals (e.g., hydroxyl proton shifts) arise from dynamic hydrogen bonding. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to slow exchange rates and resolve split peaks. For ¹⁹F NMR, external referencing with CFCl₃ ensures consistency across studies .

Q. How can regioselective functionalization be achieved at the 4-hydroxyphenyl group?

Employ directed ortho-metalation (DoM) using TMPZnCl·LiCl to deprotonate the hydroxyl group and direct electrophiles (e.g., iodomethane) to the ortho position. Alternatively, TEMPO-mediated C–H oxidation introduces ketones for further derivatization .

Methodological Notes

- Contradictions : and report differing optimal temperatures for Suzuki coupling (80°C vs. 90°C). This may reflect solvent-dependent kinetics; verify via kinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.